7-ethyl-8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Description
7-ethyl-8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C19H24N6O4 and its molecular weight is 400.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound 7-ethyl-8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a derivative of purine that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Molecular Formula and Structure
- Molecular Formula : C₁₈H₃₁N₅O₃
- Molecular Weight : 357.48 g/mol
- SMILES Representation : C1=CN(C(=O)N1C2=C(N=C(N2C(=O)C)C)C)CC(C)CC(C)C
Structural Features
The compound features a purine core substituted with an ethyl group and a piperazine moiety linked to a furan-2-carbonyl group. This unique structure is hypothesized to contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of the compound exhibit significant antimicrobial properties against various bacterial strains.
Antibacterial Efficacy
- Gram-positive Bacteria : The compound demonstrated selective activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentrations (MICs) ranging from 15.625 to 125 µM .
- Mechanism of Action : The bactericidal action is primarily attributed to the inhibition of protein synthesis and subsequent disruption of nucleic acid synthesis .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against Candida species, outperforming standard antifungal agents like fluconazole in certain assays .
Biofilm Disruption
The ability of the compound to disrupt biofilms formed by resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) was evaluated. The Minimum Biofilm Inhibitory Concentration (MBIC) for MRSA was found to be between 62.216 and 124.432 µg/mL . This suggests that the compound could be a promising candidate for treating biofilm-associated infections.
Study 1: Efficacy Against Resistant Strains
A study published in MDPI evaluated the effectiveness of various derivatives against resistant bacterial strains. The results indicated that the compound significantly inhibited biofilm formation in MRSA at concentrations lower than those required for planktonic growth inhibition .
Study 2: Structure-Activity Relationship
Research focusing on structure-activity relationships revealed that modifications to the piperazine ring and the furan moiety could enhance antibacterial potency while reducing toxicity. This study emphasizes the importance of structural optimization in developing new antimicrobial agents .
Data Summary
Activity Type | Target Organisms | MIC Range (µM) | MBIC (µg/mL) |
---|---|---|---|
Antibacterial | Staphylococcus aureus | 15.625 - 125 | 62.216 - 124.432 |
Enterococcus faecalis | 62.5 - 125 | ||
Antifungal | Candida species | Not specified | Not specified |
Properties
IUPAC Name |
7-ethyl-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O4/c1-4-25-14(20-16-15(25)18(27)22(3)19(28)21(16)2)12-23-7-9-24(10-8-23)17(26)13-6-5-11-29-13/h5-6,11H,4,7-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKVANLIKXSNJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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